3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF4N3/c1-7-12(15)13-20-10(8-2-4-9(16)5-3-8)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTZEGAQKWTXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target monoamine oxidase b, an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
It’s likely that the compound interacts with its target enzyme, potentially inhibiting its function and leading to changes in neurotransmitter metabolism.
Biological Activity
3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H8ClF4N3. The presence of multiple fluorine atoms and a chlorine atom in its structure contributes to its unique chemical properties and biological activity.
Mechanisms of Biological Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes, such as cyclooxygenase (COX) and phosphodiesterases, which play crucial roles in inflammatory processes and signal transduction pathways .
- Antitumor Activity : Pyrazolo[1,5-a]pyrimidines have demonstrated potential as antitumor agents by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
- Antimicrobial Properties : Some studies suggest that these compounds possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Anti-inflammatory Activity : A study showed that similar pyrazolo[1,5-a]pyrimidines effectively inhibited COX enzymes, leading to reduced inflammation in animal models. This suggests potential use in treating inflammatory diseases .
- Anticancer Effects : In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance, it was effective against A431 vulvar epidermal carcinoma cells by inducing cell cycle arrest and apoptosis .
- Neuropharmacological Effects : Some derivatives have been reported to interact with central nervous system receptors, indicating potential applications in treating neurological disorders. This interaction may be mediated through selective binding to benzodiazepine receptors .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models with induced inflammation, administration of this compound resulted in significant reductions in inflammatory markers compared to control groups.
Case Study 2: Anticancer Activity
A recent investigation assessed the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.
Data Summary
The following table summarizes key findings from research on the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. Specifically, studies have shown that 3-chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell growth and survival.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain phosphodiesterases (PDEs), which are implicated in various diseases including asthma and other inflammatory conditions. The inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby enhancing cellular signaling pathways that are beneficial in disease management.
Table 1: Summary of Medicinal Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Anticancer Activity | Inhibition of MCF-7 and A549 cells | Targeting specific kinases |
| Enzyme Inhibition | Inhibiting phosphodiesterases | Increasing cyclic nucleotide levels |
Agricultural Sciences
Pesticide Development
The compound's structural characteristics make it a candidate for developing new pesticides. Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can exhibit herbicidal properties, which can be beneficial in controlling unwanted plant growth in agricultural settings. Studies have demonstrated effective weed control with minimal toxicity to crops.
Fungicidal Properties
In addition to herbicidal activity, this compound has been evaluated for its fungicidal properties. Preliminary studies suggest that it can effectively inhibit the growth of certain fungal pathogens that affect crops, thus offering a dual approach to pest management in agriculture.
Table 2: Summary of Agricultural Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Pesticide Development | Herbicide for weed control | Targeting plant growth mechanisms |
| Fungicidal Properties | Inhibition of crop pathogens | Disruption of fungal cell wall synthesis |
Material Sciences
Polymer Chemistry
this compound is being explored for its potential use in polymer chemistry. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for various industrial applications.
Nanotechnology Applications
Recent studies have investigated the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents.
Table 3: Summary of Material Science Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Polymer Chemistry | Enhancing thermal stability | Integration into polymer matrices |
| Nanotechnology | Drug delivery systems | Formation of stable drug-carrier complexes |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally similar pyrazolo[1,5-a]pyrimidine derivatives:
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- 3-Position: Chloro (Cl): Electron-withdrawing, improves metabolic stability. In the target compound, the Cl substituent contributes to a planar core (mean deviation: 0.006 Å) .
- 5-Position :
- 7-Position :
- Trifluoromethyl (-CF₃) : High electronegativity and lipophilicity improve blood-brain barrier penetration .
Q & A
What are the standard synthetic routes for preparing 3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
Answer (Basic):
The compound is synthesized via cyclocondensation of 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione under reflux (433–458 K for 2.5–3 h). Post-reaction, the crude product is recrystallized from methanol (yield ~66–67%) or ethanol/acetone (1:1) for X-ray-quality crystals. Key steps include stoichiometric control (amine:diketone = 1:1.1) and water elimination during heating .
How can reaction conditions be optimized to enhance the yield of the target compound?
Answer (Advanced):
Optimization strategies include:
- Molar ratios : Increase diketone excess to 10% (1:1.1) to drive reaction completion.
- Temperature control : Maintain 453–458 K to minimize side reactions like decomposition.
- Solvent purity : Use anhydrous methanol or ethanol to avoid hydrolysis.
- Post-synthesis purification : Recrystallize with mixed solvents (ethanol/acetone or EtOH:EtOAc) to improve crystal yield (62–67%) .
Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Answer (Basic):
- Spectroscopy : 1H/13C NMR confirms substituent integration (e.g., CF3 at δ 120–125 ppm). IR identifies C–F stretches (1050–1150 cm⁻¹). MS validates molecular ion peaks (m/z 440–502).
- Crystallography : Single-crystal X-ray diffraction (space groups: Pbca or P21/c) determines bond lengths (C–Cl: 1.72–1.74 Å) and angles (N–C–C: 116–124°). R factors <0.06 ensure data reliability .
What strategies resolve contradictions in crystallographic data interpretation for pyrazolo[1,5-a]pyrimidines?
Answer (Advanced):
- Cross-validation : Compare multiple datasets (e.g., orthorhombic vs. monoclinic systems) to address unit cell discrepancies.
- Intermolecular interactions : Analyze Cl⋯Cl contacts (3.475 Å) and π-π stacking (dihedral angles: 7.97–69.95°) via Hirshfeld surfaces.
- Hydrogen placement : Use riding models (C–H: 0.93–0.98 Å) constrained to parent atom positions to reduce refinement errors .
What are the critical structural parameters influencing the biological activity of this compound?
Answer (Basic):
- Trifluoromethyl group : Enhances metabolic stability and binding affinity via hydrophobic interactions.
- Chloro substituents : Increase lipophilicity (logP ~3.5), improving membrane permeability.
- Fluorophenyl ring : Planarity (dihedral angle: 7.97°) facilitates π-π stacking with enzyme active sites (e.g., kinase targets) .
How to design a structure-activity relationship (SAR) study for derivatives of this scaffold?
Answer (Advanced):
- Substituent variation : Modify positions 2 (methyl → phenyl), 3 (Cl → Br), and 5 (4-fluorophenyl → pyridinyl).
- Assays : Measure IC50 against kinase targets (e.g., KDR) and logP via HPLC.
- Computational modeling : Dock derivatives into PAR2 receptors (PDB: 4XD3) to predict binding modes .
What solvent systems are effective for recrystallizing this compound?
Answer (Basic):
- Primary recrystallization : Methanol (yield ~66%) removes impurities.
- X-ray-quality crystals : Ethanol/acetone (1:1) or EtOH:EtOAc (1:1) with slow evaporation (crystal size >0.2 mm) .
How to troubleshoot unexpected byproducts in the synthesis?
Answer (Advanced):
- Monitoring : Use TLC (hexane/EtOAc 3:1) to detect intermediates.
- Mitigation : Add radical inhibitors (TEMPO, 1 mol%) to suppress side reactions.
- Characterization : Isolate byproducts via column chromatography and analyze via LC-MS/MS .
Supporting Tables
Table 1. Crystallographic Data Comparison
| Parameter | Orthorhombic (Pbca) | Monoclinic (P21/c) |
|---|---|---|
| a (Å) | 9.5361 | 9.0826 |
| b (Å) | 15.941 | 9.0606 |
| c (Å) | 24.853 | 27.259 |
| β (°) | 90 | 99.46 |
| V (ų) | 3778.0 | 2212.7 |
| Z | 8 | 4 |
| Density (g/cm³) | 1.549 | 1.507 |
Table 2. Key Bond Angles in Pyrazolo[1,5-a]pyrimidine Core
| Bond Angle (°) | Title Compound | Analog with Phenyl Substituent |
|---|---|---|
| N2–N3–C8 | 175.35 | 178.71 |
| C16–C17–C18 | 120.4 | 121.14 |
| Dihedral (Fluorophenyl) | 7.97 | 69.95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
